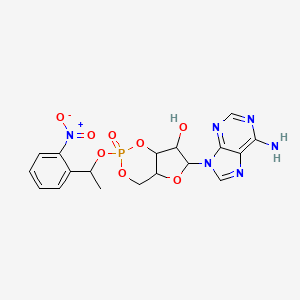
Adenosine 3',5'-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. This compound is often used in biochemical research to study cellular signaling pathways and the effects of cyclic adenosine monophosphate on different cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester typically involves the esterification of cyclic adenosine monophosphate with 2-nitrophenylethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield cyclic adenosine monophosphate and 2-nitrophenylethanol.
Oxidation and Reduction: The nitro group in the 2-nitrophenyl moiety can undergo redox reactions.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Hydrolysis: Cyclic adenosine monophosphate and 2-nitrophenylethanol.
Oxidation: Various oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study esterification and hydrolysis reactions.
Biology: To investigate the role of cyclic adenosine monophosphate in cellular signaling pathways.
Medicine: In the development of drugs targeting cyclic adenosine monophosphate-dependent pathways.
Industry: As a reagent in biochemical assays and diagnostic tests .
Mechanism of Action
The compound exerts its effects by releasing cyclic adenosine monophosphate upon hydrolysis. Cyclic adenosine monophosphate then activates protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cellular functions. The nitrophenyl group can also participate in redox reactions, adding another layer of complexity to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine monophosphate: The parent compound, widely studied for its role as a second messenger.
Adenosine 3’,5’-cyclic monophosphate, P1-(4-nitrophenyl)ethyl ester: A similar ester with a different nitrophenyl group.
Adenosine 3’,5’-cyclic monophosphate, P1-(2-chlorophenyl)ethyl ester: Another derivative with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
Adenosine 3’,5’-cyclic monophosphate, P1-(2-nitrophenyl)ethyl ester is unique due to the presence of the 2-nitrophenyl group, which allows for specific redox reactions and provides a distinct set of chemical properties compared to other derivatives .
Properties
IUPAC Name |
6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














